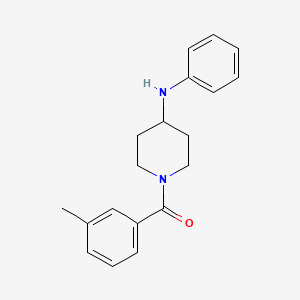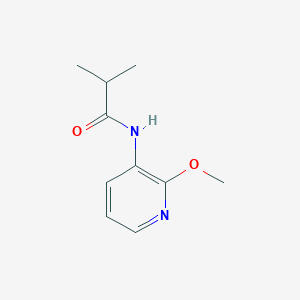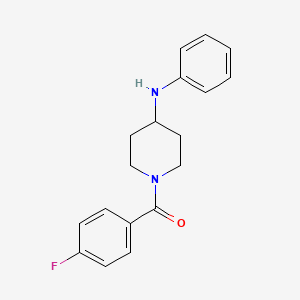![molecular formula C17H27N3O3 B7527317 2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of this kinase has been found to have promising effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用機序
BTK is a crucial enzyme involved in the signaling pathways of B cells and other immune cells. The inhibition of BTK by TAK-659 prevents the activation of these cells, leading to a reduction in inflammation and immune responses. This mechanism of action makes TAK-659 a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. The inhibition of BTK by TAK-659 leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. TAK-659 also inhibits the activation of B cells and other immune cells, leading to a reduction in antibody production and immune responses.
実験室実験の利点と制限
TAK-659 has several advantages for laboratory experiments. It is a highly selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in various diseases. TAK-659 is also relatively stable and can be easily synthesized in the laboratory. However, TAK-659 has some limitations for laboratory experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of various types of cancer and autoimmune disorders. Another direction is the study of the potential synergistic effects of TAK-659 with other drugs in the treatment of these diseases. Additionally, the study of the long-term effects of TAK-659 on the immune system and other physiological processes is an important area of future research.
合成法
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials and the coupling of the pyridine and morpholine rings. The final product is obtained through purification and isolation techniques. The synthesis of TAK-659 is a complex process that requires expertise in synthetic organic chemistry.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications. The inhibition of BTK has been found to have promising effects in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, TAK-659 has been studied for its anti-inflammatory effects in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13(2)12-23-14(3)17(21)19-11-15-4-5-16(18-10-15)20-6-8-22-9-7-20/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARCHCWTUQFVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C(=O)NCC1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
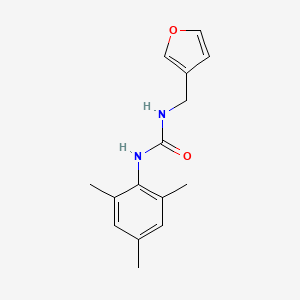
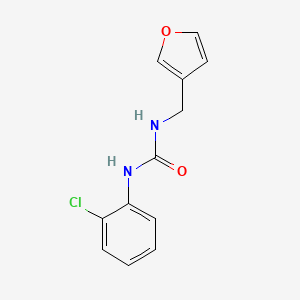

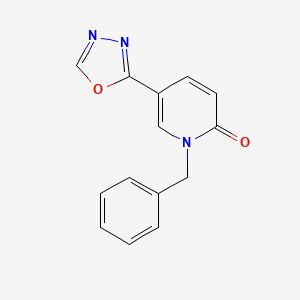
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
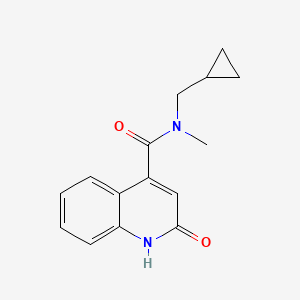
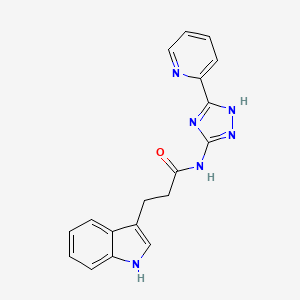

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)
